N-(2-bromophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
N-(2-bromophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aromatic aldehyde in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group by reacting the brominated quinoline derivative with 2-aminopyridine under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-bromophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-bromophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Quinoline-4-carboxamide derivatives: These compounds share a similar core structure and are studied for their diverse biological activities.
2-bromophenyl derivatives: Compounds with a bromine atom on the phenyl ring, known for their reactivity and potential biological activities.
Pyridin-2-yl derivatives: Compounds containing the pyridine ring, often studied for their pharmacological properties.
Uniqueness
N-(2-bromophenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide is unique due to the combination of the quinoline, bromophenyl, and pyridinyl moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C21H14BrN3O |
---|---|
Molecular Weight |
404.3 g/mol |
IUPAC Name |
N-(2-bromophenyl)-2-pyridin-2-ylquinoline-4-carboxamide |
InChI |
InChI=1S/C21H14BrN3O/c22-16-8-2-4-10-18(16)25-21(26)15-13-20(19-11-5-6-12-23-19)24-17-9-3-1-7-14(15)17/h1-13H,(H,25,26) |
InChI Key |
UWPKQKGGZHNARH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CC=N3)C(=O)NC4=CC=CC=C4Br |
Origin of Product |
United States |
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